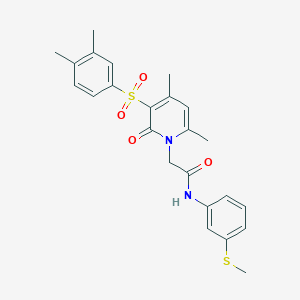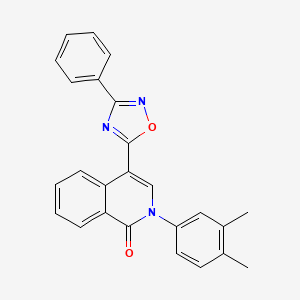
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, also known as DPO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and drug development. DPO-1 is a selective inhibitor of the hERG potassium channel, which is responsible for regulating the electrical activity of the heart.
Scientific Research Applications
Potential Anticancer Agents
The synthesis of novel α-aminophosphonate derivatives, containing a 2-oxoquinoline structure, demonstrated moderate to high levels of antitumor activities against several cancer cell lines, indicating the potential of related compounds in cancer therapy (Fang et al., 2016).
Antimicrobial and Antifungal Activities
Compounds derived from similar structures have been tested for their antimicrobial and antifungal activities. For example, certain derivatives exhibited higher activity than standard treatments against Mycobacterium avium and M. kansasii, as well as inhibiting photosynthesis in spinach chloroplasts, indicating their potential as antimicrobial and antialgal agents (Kubicová et al., 2003).
Schiff Base Ligands and Metal Complexes
The synthesis of Schiff base ligands and their metal complexes has shown promising results in terms of thermal stability and antimicrobial activity against various bacterial and fungal species. This suggests potential applications in the development of new antimicrobial agents (El-Sonbati et al., 2016).
Aggregation-Induced Emission (AIE)
Research on Ir(III) complexes indicates potential applications in data security protection through their aggregation-induced emission properties. These properties could be utilized in the design of smart luminescent materials for various technological applications (Song et al., 2016).
Cytotoxic Activity on Human Cancer Cells
Isoquinolinequinone–amino acid derivatives were synthesized and evaluated for their cytotoxic activity against normal and cancer cell lines. The structure-activity relationships demonstrated that the location and structure of the amino acid fragment plays a significant role in cytotoxic effects, indicating potential therapeutic applications (Valderrama et al., 2016).
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-12-13-19(14-17(16)2)28-15-22(20-10-6-7-11-21(20)25(28)29)24-26-23(27-30-24)18-8-4-3-5-9-18/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDDZEXMJZVNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2584001.png)

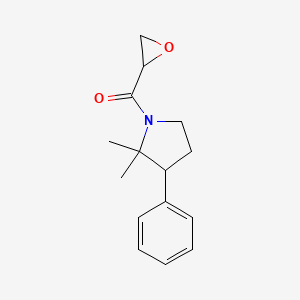
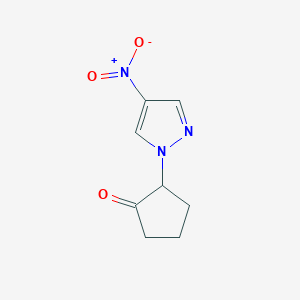

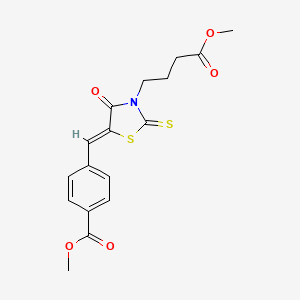
![4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2584012.png)
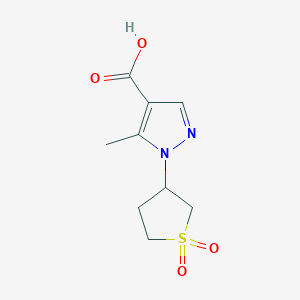
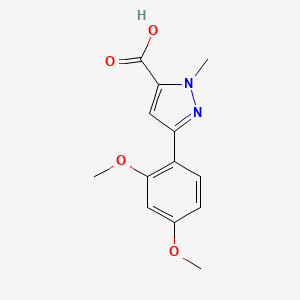
![N-(3-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2584017.png)
